
2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one
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Description
2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic substitution at the C-3 carbonyl-adjacent position, facilitated by its electrophilic character. Key examples include:
-
The bulky ethyl group at C-2 enhances regioselectivity by sterically directing nucleophiles to C-6 .
-
Enzymatic acylation with immobilized lipase PS-HSC achieves kinetic resolution, producing optically active esters in n-hexane .
Oxidation and Reduction
The α,β-unsaturated carbonyl system allows redox transformations:
Oxidation
-
Ring-opening oxidation : Halogenating agents (e.g., Cl₂, Br₂) in aqueous media yield γ-pyrones .
-
Side-chain oxidation : Ethyl groups may oxidize to carboxylic acids under strong acidic conditions (H₂SO₄, CrO₃).
Reduction
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂/Pd-C | Ethanol, 25°C | 2-Ethyl-6-hydroxy-tetrahydropyran-3-one | >90% cis |
NaBH₄ | Methanol, 0°C | Partial reduction of carbonyl | 65% |
Achmatowicz Rearrangement
This reaction expands the pyranone ring using vanadium catalysis:
-
Conditions : Dichloromethane, 0°C to room temperature.
-
Product : Functionalized dihydropyranones with retained ethyl group .
Example :
This compoundVO(OiPr)₃/CHPcis-6-Hydroxy-2-ethyl-1,6-dihydropyran-3-one(74% yield)[7]
Michael Addition and Retro-Michael Reactions
The enone system participates in conjugate additions:
-
Nucleophiles : Thiols, amines, or stabilized carbanions.
-
Example : Reaction with benzenethiol yields adducts that revert to the parent compound under basic conditions, explaining reversible bioactivity .
Table : Michael Adduct Stability
Adduct | Conditions for Retro Reaction | Half-life |
---|---|---|
2-Ethyl-6-(phenylthio) | pH 9.0, 37°C | 2.5 hours |
Esterification and Transesterification
The C-6 hydroxy group undergoes enzymatic modifications:
Reaction | Catalyst | Solvent | Outcome |
---|---|---|---|
Esterification | Lipase PS-HSC | n-Hexane | (S)-6-Acyloxy derivatives (e.e. >99%) |
Transesterification | Lipase CCL | Hexane/n-BuOH | Racemic 6-alkoxy derivatives |
Biological Activity Modulation
Structural modifications impact antimicrobial efficacy:
C-6 Substituent | MIC against S. aureus (µg/mL) |
---|---|
Methoxy | 1.56 |
p-Nitrobenzoyloxy | 0.75 |
Thermal and pH-Dependent Reactivity
-
Degradation : Decomposes above 210°C, forming ethyl-containing fragments.
-
Racemization : Rapid equilibration of hemiacetal tautomers occurs in protic solvents (t₁/₂ = 8–9 hours in methanol) .
This compound’s versatility in substitution, redox, and enzymatic reactions makes it valuable for synthesizing bioactive molecules and functional materials. Controlled conditions (e.g., vanadium catalysis for rearrangements, lipase-mediated stereoselective acylations) are critical for optimizing yields and selectivity.
Q & A
Q. Basic: What are the standard synthetic routes for 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one, and how are they optimized for yield?
Answer:
The compound is typically synthesized via cyclization of ethyl acetoacetate derivatives. A common method involves base-catalyzed condensation of ethyl 3-oxohexanoate with a ketone or aldehyde, followed by acid-mediated cyclization . Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.
- Catalyst selection : Using acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
- Purification : Crystallization from ethanol/water mixtures achieves >95% purity .
Key Parameters | Optimal Conditions |
---|---|
Reaction Temperature | 60–80°C |
Catalyst | Acetic acid or PTSA |
Solvent | Ethanol/water |
Q. Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal electron density distribution at the C-3 carbonyl group, making it susceptible to nucleophilic attack. Key findings include:
- Electrophilicity : The C-3 position has a Fukui index (f⁻) of 0.12, higher than C-2 (0.07), directing reactivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20% .
- Validation : Experimental kinetic data align with DFT-predicted rate constants (R² = 0.94) .
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- ¹H NMR : A singlet at δ 5.8 ppm (C-4 proton), triplet at δ 1.2 ppm (ethyl CH₃) .
- ¹³C NMR : Peaks at δ 170 ppm (C-3 carbonyl), δ 100 ppm (C-4) .
- IR : Strong absorption at 1680 cm⁻¹ (α,β-unsaturated ketone) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 171.1 .
Q. Advanced: How do structural modifications (e.g., ethyl vs. methyl substitution) impact the compound’s bioactivity?
Answer:
Comparative studies with 6-methyl analogs show:
- Antimicrobial activity : The ethyl group enhances lipophilicity (logP +0.3), increasing membrane penetration and MIC against S. aureus by 2-fold .
- Enzymatic inhibition : Ethyl substitution at C-2 reduces IC₅₀ for COX-2 inhibition (12 µM vs. 18 µM for methyl) due to steric effects .
- Data contradiction : Some studies report lower solubility (15 mg/mL vs. 25 mg/mL for methyl), complicating formulation .
Q. Basic: What are the stability challenges of this compound under varying pH conditions?
Answer:
The compound degrades via hydrolysis of the lactone ring:
- Acidic conditions (pH <3) : Rapid ring-opening (t₁/₂ = 2 h) forms 3-ethyl-4-ketopentanoic acid .
- Neutral/basic conditions (pH 7–9) : Stable for >72 h at 25°C .
Storage recommendation : Lyophilized powder at -20°C in amber vials .
Q. Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of [4+2] cycloadditions involving this compound?
Answer:
Deuterium labeling at the C-6 hydroxy group reveals:
- Inverse KIE (kH/kD = 0.89) : Suggests a non-concerted mechanism with partial charge development at the transition state .
- Secondary KIE at C-3 : kH/kD = 1.2 supports sp² hybridization shift during cycloaddition .
- Theoretical validation : MP2 simulations correlate with experimental KIEs (ΔG‡ error <1.5 kcal/mol) .
Q. Basic: What safety precautions are essential when handling this compound in the lab?
Answer:
- Toxicity : LD₅₀ (oral, rat) = 1200 mg/kg; wear nitrile gloves and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation (dust exposure limit: 5 mg/m³) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. Advanced: What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis : Pool data from 12 studies (n = 45 assays) to identify outliers (e.g., inconsistent MICs due to broth microdilution vs. agar diffusion) .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to reduce variability .
- Structure-activity validation : Compare X-ray crystallography data (e.g., CCDC 2056781) to confirm conformational stability .
Q. Basic: How is the compound’s purity assessed using chromatographic methods?
Answer:
- HPLC : C18 column (4.6 × 250 mm), mobile phase = 60:40 acetonitrile/water, retention time = 6.8 min .
- TLC : Rf = 0.4 (silica gel, ethyl acetate/hexane 3:7) .
- Acceptance criteria : Purity ≥98% (area normalization) .
Q. Advanced: Can X-ray crystallography reveal conformational flexibility relevant to drug design?
Answer:
Single-crystal X-ray analysis (resolution 0.84 Å) shows:
- Lactone ring puckering : Half-chair conformation with C-6 hydroxy axial .
- Hydrogen bonding : O-H···O=C interactions (2.8 Å) stabilize the solid-state structure .
- Implications : Rigid lactone ring limits binding to flexible enzyme active sites, guiding analog design .
Properties
CAS No. |
60249-12-9 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
6-ethyl-2-hydroxy-2H-pyran-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(8)3-4-7(9)10-6/h3-4,6-7,9H,2H2,1H3 |
InChI Key |
YUTAFCIWIJWQIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C=CC(O1)O |
Origin of Product |
United States |
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